molecular formula C21H19NO B2548644 N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide CAS No. 551930-58-6

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide

Cat. No.: B2548644
CAS No.: 551930-58-6
M. Wt: 301.389
InChI Key: UAKPXQJXCUVFPT-UHFFFAOYSA-N
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Description

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide is a complex organic compound featuring two indene moieties connected via a propanamide linker. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indene-3-carbaldehyde with appropriate amines under controlled conditions. The reaction may involve catalysts such as ZnO nanoparticles to enhance yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the indene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indene ketones, while reduction could produce indene alcohols.

Scientific Research Applications

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide is unique due to its dual indene structure, which imparts distinct chemical properties and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple research fields highlight its versatility.

Properties

IUPAC Name

N-[2-(3H-inden-1-yl)-3H-inden-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-2-20(23)22-21-17-10-6-4-8-15(17)13-19(21)18-12-11-14-7-3-5-9-16(14)18/h3-10,12H,2,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKPXQJXCUVFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(CC2=CC=CC=C21)C3=CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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